molecular formula C10H12BNO3S B1519921 (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid CAS No. 850589-33-2

(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

Cat. No. B1519921
M. Wt: 237.09 g/mol
InChI Key: RMOBLFQUVHBXKX-UHFFFAOYSA-N
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Description

“(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 850589-33-2 . It has a molecular weight of 237.09 and its IUPAC name is 4- (1,3-thiazolidin-3-ylcarbonyl)phenylboronic acid .


Synthesis Analysis

The synthesis of thiazolidine derivatives, which includes “(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid”, has been explored using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve the selectivity, purity, product yield, and pharmacokinetic activity of the synthesized compounds .


Molecular Structure Analysis

The molecular structure of “(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid” is represented by the linear formula C10H12BNO3S . The InChI code for this compound is 1S/C10H12BNO3S/c13-10(12-5-6-16-7-12)8-1-3-9(4-2-8)11(14)15/h1-4,14-15H,5-7H2 .


Chemical Reactions Analysis

Thiazolidine derivatives, including “(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid”, can be formed through a click-type reaction between 1,2-aminothiols and aldehydes . This reaction occurs under physiological conditions and does not require any catalyst . The resulting thiazolidine product is stable .


Physical And Chemical Properties Analysis

“(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid” is a solid substance that should be stored in an inert atmosphere at room temperature . The compound has a density of 1.38g/cm3, a boiling point of 503.5°C at 760 mmHg, and a melting point of 146-150°C .

Scientific Research Applications

Anticancer Activity and Bioanalysis

A newly developed molecule having anticancer activity, identified as (E/Z)-(4-(3-(2-((4-chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxy carbonyl)-3-oxoprop-1-en-1-yl)phenyl) boronic acid, was screened against different cell lines. It showed promising activity at low concentrations against almost all cell lines used in the study. A precise reverse phase high-performance liquid chromatography bioanalytical method has been developed for its analysis (Zagade et al., 2020).

Proteasome Inhibition

Bortezomib, a potent dipeptidyl boronic acid proteasome inhibitor, binds the proteasome via the boronic acid moiety, highlighting the crucial role of this functional group in achieving proteasome inhibition. This action makes bortezomib a significant drug for treating patients with relapsed multiple myeloma (Pekol et al., 2005).

Antiviral Applications

Phenylboronic-acid-modified nanoparticles (NPs) have shown potential as antiviral inhibitors against the Hepatitis C virus (HCV). These novel "borono-lectins" demonstrate the versatility of boronic acid functionalities in developing antiviral therapies with reduced cellular toxicities (Khanal et al., 2013).

Material Science

The interaction of boronic acids with saccharides and Lewis bases forms the basis for developing binary and ternary phenylboronic acid complexes. These complexes are significant in various systems and can be dominant species in solution across a wide pH range, indicating their potential in material science and biological applications (Bosch et al., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

[4-(1,3-thiazolidine-3-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3S/c13-10(12-5-6-16-7-12)8-1-3-9(4-2-8)11(14)15/h1-4,14-15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOBLFQUVHBXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCSC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657284
Record name [4-(1,3-Thiazolidine-3-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

CAS RN

850589-33-2
Record name [4-(1,3-Thiazolidine-3-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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